molecular formula C18H18F2N6O3S B3566322 7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B3566322
M. Wt: 436.4 g/mol
InChI Key: KFQMKDQUCGLGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a difluoromethyl group, a methyl group, and a pyrrolidinylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate, followed by cyclization and dehydration processes . The use of bases can assist in the formation of intermediates during these reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives of the compound.

Scientific Research Applications

7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The molecular pathways involved in its action are still under investigation, but it is believed to affect signaling pathways related to cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of the difluoromethyl and pyrrolidinylsulfonylphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

7-(difluoromethyl)-5-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6O3S/c1-11-10-14(15(19)20)26-18(21-11)23-16(24-26)17(27)22-12-4-6-13(7-5-12)30(28,29)25-8-2-3-9-25/h4-7,10,15H,2-3,8-9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQMKDQUCGLGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.